molecular formula C19H17N3O2S B4519625 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B4519625
M. Wt: 351.4 g/mol
InChI Key: BXYOVCRJJBMBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a dihydroisoquinoline moiety, and a thiophene ring

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as organic semiconductors or polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Dihydroisoquinoline Moiety: This step may involve the alkylation of the pyridazinone core with a suitable dihydroisoquinoline derivative.

    Attachment of the Thiophene Ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a hydroxylated pyridazinone.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one may impart unique electronic properties, making it potentially more suitable for applications in organic electronics or as a specific pharmacophore in medicinal chemistry.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18-8-7-16(17-6-3-11-25-17)20-22(18)13-19(24)21-10-9-14-4-1-2-5-15(14)12-21/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYOVCRJJBMBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.